DPDPB

Übersicht

Beschreibung

1,4-Bis[3-(2-pyridyldithio)propionamido]butane is a useful research compound. Its molecular formula is C20H26N4O2S4 and its molecular weight is 482.7 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Bis[3-(2-pyridyldithio)propionamido]butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis[3-(2-pyridyldithio)propionamido]butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis[3-(2-pyridyldithio)propionamido]butane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protein Modification and Cross-Linking

Overview

DPDPB is primarily utilized as a cross-linking agent in protein chemistry. Its ability to form covalent bonds with thiol groups makes it an essential tool for studying protein interactions and conformations.

Applications

- Protein Structural Analysis : By cross-linking proteins, researchers can stabilize specific conformations for structural studies using techniques such as X-ray crystallography or NMR spectroscopy. This stabilization is crucial for understanding protein function and dynamics.

- Proteomics : this compound facilitates the identification of protein-protein interactions in complex biological systems. It enables the capture of transient interactions that are often missed due to their short-lived nature.

Case Studies

- A study demonstrated the use of this compound to cross-link proteins involved in cellular signaling pathways, providing insights into their functional dynamics and interaction networks .

- Another research highlighted its application in stabilizing the conformation of membrane proteins, which are notoriously difficult to study due to their dynamic nature .

Nucleic Acid Research

Overview

this compound's properties extend to nucleic acid research, particularly in the synthesis and modification of polynucleotides.

Applications

- Template-Independent DNA Polymerization : this compound has been explored as a processivity factor that enhances the activity of template-independent DNA polymerases. This application is particularly useful in synthesizing long stretches of DNA without a template.

- Modification of Oligonucleotides : The compound can be used to introduce specific modifications into oligonucleotides, which can alter their stability and binding properties.

Case Studies

- Research has shown that incorporating this compound into oligonucleotide synthesis improves yields and efficiency compared to traditional methods .

- A study focused on using this compound to enhance the processivity of DNA polymerases, demonstrating increased efficiency in polynucleotide synthesis under varying ionic conditions .

Therapeutic Applications

Overview

The potential therapeutic applications of this compound are being investigated, particularly in drug delivery systems and targeted therapies.

Applications

- Drug Delivery Systems : Due to its ability to form stable complexes with biomolecules, this compound is being studied as a vehicle for delivering therapeutic agents directly to target cells.

- Targeted Therapy : The compound's specificity for thiol groups allows for targeted modifications of therapeutic proteins or antibodies, enhancing their efficacy and reducing off-target effects.

Case Studies

- Preliminary studies indicate that conjugating drugs with this compound can improve their localization within specific tissues, thereby enhancing therapeutic outcomes while minimizing side effects .

- Investigations into its use in antibody-drug conjugates (ADCs) have shown promising results in increasing the selectivity and potency of cancer therapies .

Biologische Aktivität

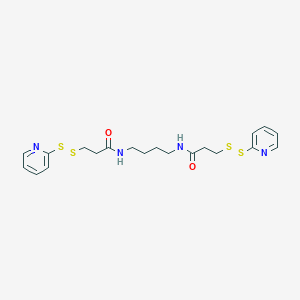

1,4-Bis[3-(2-pyridyldithio)propionamido]butane (commonly referred to as DPDPB) is a homobifunctional crosslinking agent notable for its application in bioconjugation and protein modification. Its unique structure, featuring pyridyldithio groups, allows it to react selectively with thiol groups in proteins, facilitating the formation of stable crosslinks. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and therapeutics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Weight : 350.43 g/mol

- CAS Number : 141647-62-3

The compound contains two pyridyldithiol functional groups that are reactive towards sulfhydryl groups, enabling it to serve as an effective crosslinker in various biochemical applications.

This compound primarily functions through the formation of disulfide bonds with thiol-containing molecules. The mechanism involves:

- Thiol Reactivity : The pyridyldithiol groups react with free thiols (-SH) in proteins or peptides, leading to the formation of stable disulfide linkages.

- Crosslinking : This reaction can result in the crosslinking of proteins, which alters their structural and functional properties, potentially enhancing stability or facilitating interactions with other biomolecules.

1. Protein Crosslinking

This compound is widely used in bioconjugation techniques to create stable conjugates between proteins and other biomolecules such as drugs or imaging agents. This application is crucial for developing targeted therapies and diagnostic tools.

2. Drug Delivery Systems

Due to its ability to form stable complexes with therapeutic agents, this compound can be incorporated into drug delivery systems. By modifying the surface properties of nanoparticles or liposomes, it enhances the targeting ability and efficacy of drug delivery.

3. Diagnostics

In immunoassays and other diagnostic applications, this compound facilitates the conjugation of antibodies with labels or drugs, improving sensitivity and specificity.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Study on Protein Stability : A study demonstrated that crosslinking with this compound significantly improved the thermal stability of a model enzyme compared to unmodified controls. The enzyme retained over 80% activity after exposure to elevated temperatures for extended periods .

- Targeted Drug Delivery : In a recent investigation, researchers used this compound to modify nanoparticles for targeted delivery of chemotherapeutics to cancer cells. The modified nanoparticles showed enhanced cellular uptake and reduced off-target effects in vivo .

- Immunoassay Development : A novel immunoassay utilizing this compound-conjugated antibodies showed a threefold increase in detection sensitivity for a specific biomarker compared to traditional methods .

Data Table: Summary of Biological Activities

| Application | Description | Outcome |

|---|---|---|

| Protein Crosslinking | Stabilizes protein structures through disulfide bond formation | Enhanced thermal stability |

| Drug Delivery Systems | Modifies nanoparticles for targeted drug delivery | Increased cellular uptake |

| Diagnostics | Conjugates antibodies for improved assay sensitivity | Threefold increase in detection sensitivity |

Eigenschaften

IUPAC Name |

3-(pyridin-2-yldisulfanyl)-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S4/c25-17(9-15-27-29-19-7-1-3-13-23-19)21-11-5-6-12-22-18(26)10-16-28-30-20-8-2-4-14-24-20/h1-4,7-8,13-14H,5-6,9-12,15-16H2,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUAKWNHKQBPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400512 | |

| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141647-62-3 | |

| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis[3-(2-pyridyldithio)propionamido]butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of DPDPB in the development of hyaluronic acid-based nanogels for drug delivery?

A1: this compound acts as a crosslinking agent in the formation of hyaluronic acid nanogels. [] The thiol groups present in the modified hyaluronic acid conjugate react with this compound, forming disulfide bonds. This crosslinking process results in a more stable nanogel structure, preventing premature drug release and potentially enhancing its stability in biological environments. []

Q2: How does the use of this compound as a crosslinker impact the drug loading efficiency of hyaluronic acid nanogels?

A2: The research demonstrates that hyaluronic acid nanogels crosslinked with this compound exhibit higher drug loading efficiency compared to their non-crosslinked counterparts. [] This improvement is likely due to the more robust and defined structure imparted by the crosslinking, allowing for better encapsulation and retention of hydrophobic drugs like curcumin and simvastatin within the nanogel matrix. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.